
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrrolidine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions.
tert-Butoxycarbonyl (Boc) Protection: The Boc group is added to protect the amine functionalities during subsequent reactions.
Final Coupling: The protected intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the tert-butyl and Boc groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate is explored for its potential therapeutic properties, including as a precursor for drug development.
Industry
Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly useful in applications requiring specific chemical transformations.
Propriétés
Formule moléculaire |
C22H39N3O5 |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-pyrrolidin-1-ylpropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H39N3O5/c1-21(2,3)29-19(27)23-17(18(26)24-11-7-8-12-24)15-16-9-13-25(14-10-16)20(28)30-22(4,5)6/h16-17H,7-15H2,1-6H3,(H,23,27) |
Clé InChI |
HAQHWJDCOZSCTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12989216.png)
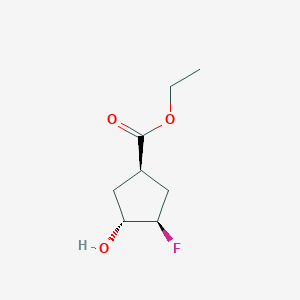
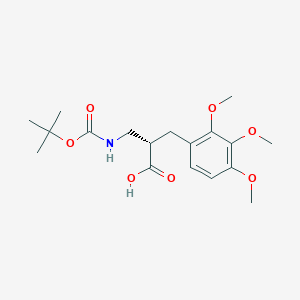
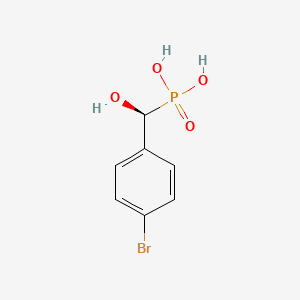
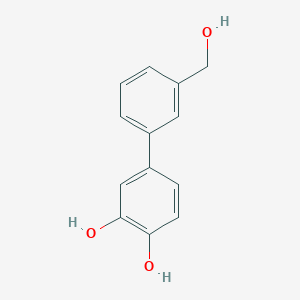
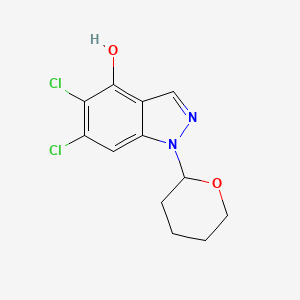
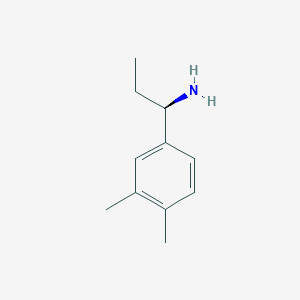



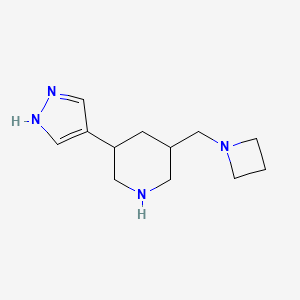
![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12989266.png)
![3-Phenylbicyclo[1.1.1]pentan-1-ol](/img/structure/B12989282.png)
